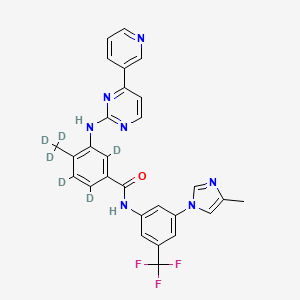
(R)-(+)-Pantoprazole Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Pantoprazole Sodium Salt involves several key steps:
Condensation Reaction: The process begins with the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride to form a sulfinyl intermediate.
Formation of Sodium Salt: The final step involves converting pantoprazole to its sodium salt form by reacting it with sodium hydroxide.
Industrial Production Methods
Industrial production methods focus on scalability and environmental sustainability. A cost-effective and environmentally benign process has been developed, which includes carrying out key synthetic steps in water and minimizing the use of organic solvents . This method also involves the in situ transformation of pantoprazole sodium heterosolvate to pantoprazole sodium sesquihydrate .
化学反応の分析
Types of Reactions
®-(+)-Pantoprazole Sodium Salt undergoes various chemical reactions, including:
Oxidation: The oxidation of the sulfinyl intermediate to form pantoprazole.
Substitution: The initial condensation reaction is a nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agent: m-Chloroperoxybenzoic acid (MCPBA) in dichloromethane.
Condensation Reagents: 5-difluoromethoxy-2-mercaptobenzimidazole and 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride.
Major Products
The major product formed from these reactions is ®-(+)-Pantoprazole Sodium Salt itself .
科学的研究の応用
®-(+)-Pantoprazole Sodium Salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving proton pump inhibitors and their synthesis.
Biology: Research on its effects on gastric parietal cells and its role in inhibiting gastric acid secretion.
Medicine: Extensive use in clinical studies for treating GERD, peptic ulcers, and Zollinger-Ellison syndrome.
Industry: Its production methods are studied for improving scalability and environmental sustainability.
作用機序
®-(+)-Pantoprazole Sodium Salt exerts its effects by inhibiting the final step in gastric acid production. It covalently binds to the H+/K+ ATPase enzyme on the secretory surface of gastric parietal cells, thereby inhibiting both basal and stimulated gastric acid secretion . This binding is irreversible, leading to prolonged inhibition of acid secretion .
類似化合物との比較
Similar Compounds
- Omeprazole
- Lansoprazole
- Esomeprazole
- Rabeprazole
- Dexlansoprazole
Uniqueness
®-(+)-Pantoprazole Sodium Salt is unique due to its specific binding affinity and prolonged duration of action compared to other proton pump inhibitors . Its synthesis and production methods also emphasize environmental sustainability, making it a preferred choice in industrial applications .
特性
IUPAC Name |
sodium;5-(difluoromethoxy)-2-[(R)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1/t26-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWDKZIIWCEDEE-UFTMZEDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N3NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B585693.png)

![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)








